Cas no 1250547-75-1 (2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol)

2-{(4-Bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol is a brominated thiophene derivative featuring a functionalized amino alcohol backbone. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in the formation of heterocyclic structures or as a building block for bioactive molecules. The presence of both a bromothiophene moiety and a hydroxyl group enhances its utility in cross-coupling reactions and further derivatization. Its structural features, including the branched alkyl chain, may influence solubility and steric properties, making it suitable for applications in medicinal chemistry or material science. Careful handling is advised due to potential reactivity of the functional groups.
2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol structure
1250547-75-1 structure
Product Name:2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol
CAS No:1250547-75-1
MF:C11H18BrNOS
MW:292.235721111298
CID:5167856
PubChem ID:61246991
Update Time:2025-05-21

2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{[(4-bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
    • 2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol
    • 1-Pentanol, 2-[[(4-bromo-2-thienyl)methyl]amino]-4-methyl-
    • 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol
    • Inchi: 1S/C11H18BrNOS/c1-8(2)3-10(6-14)13-5-11-4-9(12)7-15-11/h4,7-8,10,13-14H,3,5-6H2,1-2H3
    • InChI Key: XWBVWOPJCSUURE-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)CNC(CO)CC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 180
  • XLogP3: 2.8
  • Topological Polar Surface Area: 60.5

2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol Pricemore >>

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$528.0 2023-09-20
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Additional information on 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol

Comprehensive Overview of 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol (CAS No. 1250547-75-1)

In the realm of organic chemistry and pharmaceutical research, 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol (CAS No. 1250547-75-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its bromothiophene and methylamino functional groups, is a subject of interest for researchers exploring novel bioactive molecules and drug intermediates. Its molecular formula and intricate architecture make it a valuable candidate for studies in medicinal chemistry and material science.

The growing demand for specialty chemicals in the pharmaceutical industry has propelled the exploration of compounds like 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol. Researchers are particularly intrigued by its potential role in targeted drug delivery systems and enzyme inhibition. Recent trends in AI-driven drug discovery have further highlighted the importance of such molecules, as computational models predict their interactions with biological targets. This aligns with the increasing focus on precision medicine and personalized therapeutics, where tailored compounds play a pivotal role.

From a synthetic perspective, CAS No. 1250547-75-1 exemplifies the versatility of heterocyclic chemistry. The presence of a bromothiophene moiety offers opportunities for further functionalization, making it a versatile building block for organic synthesis. Laboratories specializing in high-throughput screening often utilize such compounds to identify new pharmacophores. Moreover, its stability under various conditions makes it suitable for scale-up processes, a critical factor for industrial applications.

Environmental and green chemistry considerations are also shaping the discourse around 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol. With the rise of sustainable synthesis methods, researchers are investigating eco-friendly routes to produce this compound. Questions like "How can bromothiophene derivatives be synthesized with minimal waste?" or "What are the biodegradable alternatives for such intermediates?" are frequently searched in academic and industrial circles. These inquiries reflect the broader shift toward eco-conscious chemical manufacturing.

In the context of intellectual property and patent landscapes, CAS No. 1250547-75-1 has been referenced in several filings related to therapeutic agents and diagnostic tools. Its structural uniqueness positions it as a potential candidate for proprietary formulations, especially in niche areas like neuropharmacology and oncological research. This has led to a surge in literature reviews and meta-analyses examining its efficacy and safety profiles.

For those seeking technical data or spectroscopic analysis of 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol, resources such as NMR spectra, HPLC purity reports, and mass spectrometry data are increasingly available in open-access repositories. The compound's physicochemical properties, including solubility and melting point, are critical for formulation scientists working on drug delivery optimization.

As the scientific community continues to explore the frontiers of chemical biology, compounds like 2-{(4-bromothiophen-2-yl)methylamino}-4-methylpentan-1-ol will remain at the forefront of innovation. Whether in academic research or industrial R&D, its applications are bound to expand, driven by advancements in computational modeling and synthetic methodologies. For those navigating the complexities of molecular design, this compound offers a fascinating case study in balancing reactivity, stability, and functionality.

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